molecular formula C8H8ClNO B8613280 N-Chloromethylformanilide

N-Chloromethylformanilide

Cat. No.: B8613280
M. Wt: 169.61 g/mol
InChI Key: KRWUPLBPKJZCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Chloromethylformanilide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-(chloromethyl)-N-phenylformamide

InChI

InChI=1S/C8H8ClNO/c9-6-10(7-11)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

KRWUPLBPKJZCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-1-(chloromethylthio)benzene (21 mmol) was added to a mixture of formanilide (21 mmol) and potassium tert-butoxide (21 mmol) in DMF (200 ml). The mixture was stirred at 80° C. for 4 hours before the solvent was distilled off and the residue dissolved in ether and washed five times with water, and the dried (MgSO4) solution evaporated. Yield: 5.37 g (92%), m.p. 67° C. (Pet. ether/ether). The product (17.8 mmol) was dissolved in CH2Cl2 (100 ml) and SO2Cl2 (17.8 mmol) in CH2Cl2 (25 ml) was added with stirring at 5° C. for 30 minutes. The mixture was stirred for 15 minutes before cyclohexene (19.3 mmol) in CH2Cl2 (25 ml) was added. The mixture was evaporated and the residue washed with hexane and dried. The product was used in the Example 28 without further purification. 1H NMR (CDCl3,δ): 5.50 (s, --CH2 --), 7.34 (Ph), 8.33 (CHO).
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
17.8 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SO2Cl2
Quantity
17.8 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
19.3 mmol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.